![molecular formula C19H18N6O2 B2715946 2-(4-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538318-19-3](/img/structure/B2715946.png)
2-(4-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C19H18N6O2 and its molecular weight is 362.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of action
1,2,4-triazolo[1,5-a]pyrimidines are usually found in medicinal and biologically active compounds . They exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .
Biochemical pathways
1,2,4-triazolo[1,5-a]pyrimidines are known to affect various pathways depending on their specific targets .
Result of action
1,2,4-triazolo[1,5-a]pyrimidines generally have a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects .
Biologische Aktivität
The compound 2-(4-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative that has garnered attention for its potential therapeutic applications. This article delves into its biological activities, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a methoxyphenyl group, a pyridine moiety, and a triazolopyrimidine core which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing several key effects:
- Anticancer Activity : Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer and leukemia models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential utility in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies have indicated that it possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
Case Studies and Experimental Results
-
Anticancer Studies :
- A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .
-
Anti-inflammatory Effects :
- In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in nitric oxide (NO) production and downregulation of COX-2 expression. These findings suggest that it may act as an anti-inflammatory agent by modulating the NF-kB signaling pathway .
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
Activity Type | Effect/Outcome | Reference |
---|---|---|
Anticancer | IC50 = 15 µM in MCF-7 cells | |
Anti-inflammatory | Reduced NO production; downregulated COX-2 | |
Antimicrobial | MIC = 32 µg/mL (S. aureus), 64 µg/mL (E. coli) |
Mechanism | Description |
---|---|
Apoptosis Induction | Activation of caspase pathways |
NF-kB Pathway Modulation | Inhibition of pro-inflammatory cytokines |
Cell Cycle Arrest | G2/M phase arrest |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains. For instance, triazole derivatives have shown activity against Staphylococcus aureus and Escherichia coli, with some compounds demonstrating potency comparable to established antibiotics like gentamicin and ciprofloxacin .
2. Antifungal Properties
Triazole compounds are well-known for their antifungal activities. The specific compound may inhibit fungal growth by targeting the ergosterol biosynthesis pathway, similar to other triazole antifungals such as fluconazole . Studies have indicated that modifications to the triazole ring can enhance antifungal efficacy, suggesting potential for the compound in treating fungal infections.
3. Anticancer Potential
The structural characteristics of triazoles allow them to interact with various biological targets involved in cancer progression. The compound has been implicated in inhibiting specific kinases involved in tumor growth and metastasis. For example, triazolo-pyrimidine hybrids have shown promise as inhibitors of c-Met kinases, which are crucial in certain cancer types . Preclinical studies suggest that such compounds could serve as leads for developing new cancer therapies.
Case Study 1: Antimicrobial Efficacy
A study conducted by Yang and Bao synthesized a series of 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Among the tested compounds, those bearing the pyridine moiety exhibited enhanced bactericidal activity against phytopathogenic bacteria compared to standard treatments . This suggests that the inclusion of pyridine and methoxy groups may contribute positively to the antimicrobial profile of the compound.
Case Study 2: Anticancer Activity
In another investigation focusing on the inhibition of c-Met kinases, a derivative similar to the compound under review was found to possess low nanomolar potency against cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity and indicated that further optimization could lead to clinically viable candidates .
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-11-15(17(20)26)16(13-4-3-9-21-10-13)25-19(22-11)23-18(24-25)12-5-7-14(27-2)8-6-12/h3-10,16H,1-2H3,(H2,20,26)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIRNIQAKVCOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CN=CC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.